molecular formula C11H22N2O2 B2584910 tert-butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate CAS No. 1962928-76-2

tert-butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate

Cat. No.: B2584910
CAS No.: 1962928-76-2
M. Wt: 214.309
InChI Key: BSSYZMZEARMCMK-NSHDSACASA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “tert-butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate” are not explicitly mentioned in the sources retrieved .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as its molecular weight, solubility, and reactivity. The specific physical and chemical properties of “this compound” are not provided in the sources retrieved .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis of Biologically Active Compounds : tert-Butyl derivatives like tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate have been synthesized for use as intermediates in creating biologically active benzimidazole compounds (Liu Ya-hu, 2010).

  • Key Intermediate in Drug Development : Compounds such as tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, serve as key intermediates in the synthesis of drugs like Vandetanib (Min Wang et al., 2015).

  • Synthesis of Anticancer Drug Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs, showcasing the compound's significance in medicinal chemistry (Binliang Zhang et al., 2018).

Structural Studies and Analysis

  • Molecular Structure Analysis : Research includes the synthesis and molecular structure determination of similar compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, providing insights into their chemical properties (T. Moriguchi et al., 2014).

  • X-Ray Crystallography Studies : Compounds like tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate have been studied using X-ray crystallography to understand their structural characteristics (D. Richter et al., 2009).

Chemical Reactions and Transformations

  • Asymmetric Synthesis of Nociceptin Antagonists : The tert-butyl derivatives have been used in the efficient and practical asymmetric synthesis of intermediates for nociceptin antagonists, demonstrating their role in advanced synthetic chemistry (H. Jona et al., 2009).

  • Synthesis of Piperidine Derivatives : Research into the synthesis of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone has shown its potential as a synthon for creating diverse piperidine derivatives (A. I. Moskalenko & V. Boev, 2014).

Versatility in Organic Synthesis

  • Preparation of Complex Organic Molecules : Research demonstrates the versatility of tert-butyl derivatives in preparing complex organic molecules, such as the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate for use in Diels-Alder reactions (A. Padwa et al., 2003).

  • Enantioselective Synthesis : The compounds have also been employed in the enantioselective synthesis of various biologically active alkaloids, showcasing the compound's significance in stereoselective synthesis (D. Passarella et al., 2005).

Mechanism of Action

Future Directions

The future directions for research and application of “tert-butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate” are not explicitly mentioned in the sources retrieved .

Properties

IUPAC Name

tert-butyl (3S)-3-amino-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13/h5-8,12H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSYZMZEARMCMK-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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